![molecular formula C6H6F2N2O B1476528 3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile CAS No. 1851137-71-7](/img/structure/B1476528.png)
3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile is an important precursor in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds. Its unique structural features enable the formation of compounds with potential applications in materials science and pharmaceuticals. Notably, it serves as a building block for the synthesis of N-protected 3,3-difluoroazetidin-2-ones, which are intermediates in the preparation of a wide range of biologically active molecules and materials with unique properties (Lacroix et al., 2003).
Synthetic Utility in Heterocyclic Compound Formation
The compound's reactivity has been harnessed for the synthesis of various heterocyclic structures, such as fused pyrazole derivatives bearing an indole moiety, showcasing its versatility in creating compounds with antioxidant properties (El‐Mekabaty et al., 2016). This highlights its role in the design of new molecules with potential therapeutic applications.
Precursor for Difluoroazetidinones
Ethyl difluoro(trimethylsilyl)acetate and difluoro(trimethylsilyl)acetamides, related to the 3,3-difluoroazetidin-1-yl motif, have been identified as precursors for 3,3‐Difluoroazetidinones, a compound class with significant synthetic interest. This route provides an alternative method for synthesizing 3,3-difluoroazetidinones, expanding the toolkit for chemists working on novel compound synthesis with potential applications in drug development and materials science (Bordeau et al., 2006).
Advanced Synthetic Techniques
Innovative synthetic methodologies utilizing 3-oxopropanenitriles, akin to 3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile, have led to the development of advanced techniques for preparing heteroaryloxetanes and arylazetidines. These methods, including nickel-mediated alkyl-aryl Suzuki coupling and Minisci reactions, demonstrate the compound's utility in accessing privileged structures within medicinal chemistry, offering pathways to novel therapeutic agents (Duncton et al., 2008; Duncton et al., 2009).
properties
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-10(4-6)5(11)1-2-9/h1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLWCWGYIUZCNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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